molecular formula C13H11ClFN3O2 B2423059 5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole CAS No. 477709-09-4

5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B2423059
CAS No.: 477709-09-4
M. Wt: 295.7
InChI Key: OYSFVKXMYQPQHY-FRKPEAEDSA-N
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Description

5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H11ClFN3O2 and its molecular weight is 295.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates in Herbicide Production

The compound and its analogs are used in the synthesis of various intermediates for herbicides. Zhou Yu (2002) synthesized a related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, as an intermediate in herbicide production. The process involved several steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and chromium trioxide under specific conditions, yielding a total yield of 63.5% (Zhou Yu, 2002).

Photolysis and Photochemical Transformations

A study by V. Gvozdev et al. (2021) explored the photochemical transformations of a related compound, chloro(4-methylpent-3-en-1-ynyl)carbene, generated by the photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole. This process led to the formation of various isomeric compounds and provided a method for synthesizing alkynylchlorocyclopropanes, demonstrating its potential in chemical synthesis (V. Gvozdev et al., 2021).

Structural Characterization in Crystallography

In crystallography, analogs of this compound have been synthesized and structurally characterized. B. Kariuki et al. (2021) synthesized and characterized isostructural compounds related to 5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole, providing insights into their molecular structures and conformations (B. Kariuki et al., 2021).

Anti-Inflammatory Activity

In pharmacological research, derivatives of related compounds have been synthesized for their potential anti-inflammatory activities. K. Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity in some derivatives (K. Sunder et al., 2013).

Antimicrobial Activity

Compounds related to this compound have also been investigated for their antimicrobial properties. Amol V. Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and found that some of them exhibited promising activities against various bacterial strains (Amol V. Gadakh et al., 2010).

Corrosion Inhibition

In materials science, derivatives of this compound have been utilized as corrosion inhibitors. S. M. Tawfik (2015) synthesized Schiff surfactants based on a related pyrazole structure and found them to be effective corrosion inhibitors for carbon steel in hydrochloric acid solutions (S. M. Tawfik, 2015).

Properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c1-8-11(12(14)18(2)17-8)7-16-20-13(19)9-3-5-10(15)6-4-9/h3-7H,1-2H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFVKXMYQPQHY-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OC(=O)C2=CC=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323087
Record name [(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477709-09-4
Record name [(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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